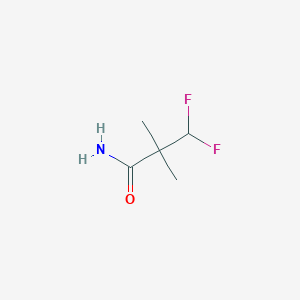
3,3-Difluoro-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of amides and contains two fluorine atoms and two methyl groups attached to a central carbon atom.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Difluoro-2,2-dimethylpropanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX enzymes, leading to a reduction in the production of inflammatory mediators. In vivo studies have shown that 3,3-Difluoro-2,2-dimethylpropanamide has anti-inflammatory effects and can reduce the severity of inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-Difluoro-2,2-dimethylpropanamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as COX-2 and LOX. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of 3,3-Difluoro-2,2-dimethylpropanamide. One area of research is focused on developing new anti-inflammatory drugs based on the structure of this compound. Another area of research is focused on understanding the mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide and its potential use in treating other diseases, such as cancer. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 3,3-Difluoro-2,2-dimethylpropanamide is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3-Difluoro-2,2-dimethylpropanamide in the development of new drugs and its use in treating various diseases.
Synthesemethoden
The synthesis of 3,3-Difluoro-2,2-dimethylpropanamide involves the reaction of 2,2-Dimethylpropanoic acid with thionyl chloride and then with a mixture of potassium fluoride and potassium carbonate in dimethylformamide. This process results in the formation of 3,3-Difluoro-2,2-dimethylpropanamide with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2,2-dimethylpropanamide has been studied extensively in the field of medicinal chemistry due to its potential to act as a drug candidate. It has been found to have anti-inflammatory properties and has been tested for its efficacy in treating rheumatoid arthritis. Additionally, it has been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. 3,3-Difluoro-2,2-dimethylpropanamide has also been studied for its use as a building block in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWHXXEMGVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
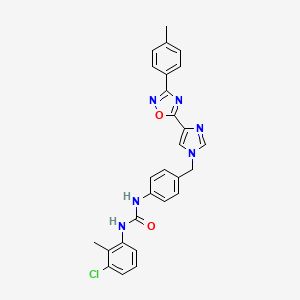
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)
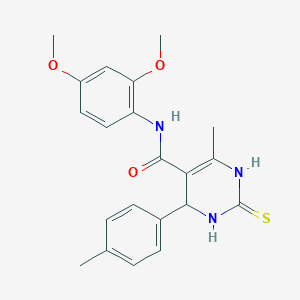

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
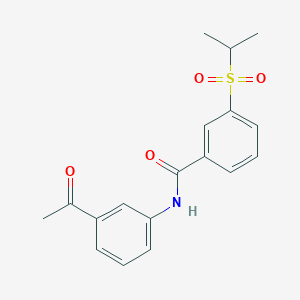
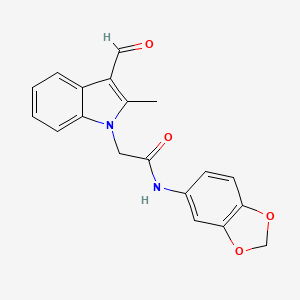
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)